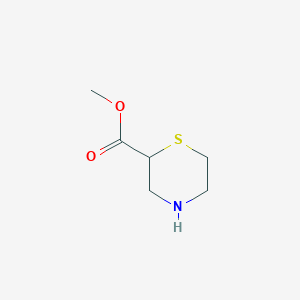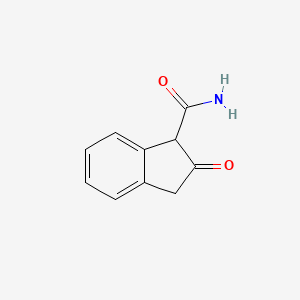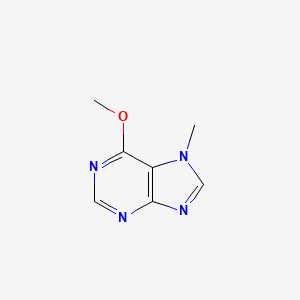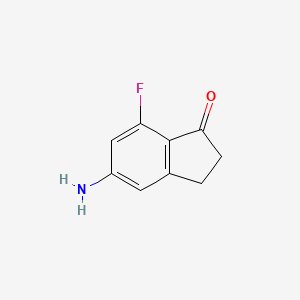![molecular formula C10H13NO B11917702 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)
3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile: is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile typically involves the reaction of spiro[3.3]heptane-2-one with a suitable nitrile source under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the spiro compound, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines replace the nitrile group, forming corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Hydroxide ions (OH-), amines, often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for the synthesis of complex molecules and materials.
Biology and Medicine:
Industry: In industrial settings, this compound could be used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Wirkmechanismus
The mechanism of action for 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile is not well-documented. based on its structure, it is likely to interact with various molecular targets through its nitrile and ketone functional groups. These interactions could involve hydrogen bonding, nucleophilic addition, or other chemical processes.
Vergleich Mit ähnlichen Verbindungen
- 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile
- 6-Oxospiro[3.3]heptan-2-yl acetate
- tert-Butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Comparison: 3-Oxo-3-{spiro[33]heptan-2-yl}propanenitrile is unique due to its specific spiro structure and the presence of both nitrile and ketone functional groupsIn contrast, similar compounds may lack one or more of these functional groups, limiting their reactivity and versatility.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3-oxo-3-spiro[3.3]heptan-2-ylpropanenitrile |
InChI |
InChI=1S/C10H13NO/c11-5-2-9(12)8-6-10(7-8)3-1-4-10/h8H,1-4,6-7H2 |
InChI-Schlüssel |
BIZISPBJTYQKSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C2)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)
![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)
![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)

![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)




![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)



